molecular formula C11H11F4N B11724328 (R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B11724328
M. Wt: 233.20 g/mol
InChI Key: YHLUXUCPXSFYJZ-SNVBAGLBSA-N
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Description

®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is then constructed through cyclization reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it useful in the study of enantioselective processes.

Medicine

In medicinal chemistry, ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of ®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    2-(2-chloro-5-(trifluoromethyl)phenyl)pyrrolidine: A similar compound with a chloro group instead of a fluoro group.

Uniqueness

®-2-(2-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both fluoro and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1

InChI Key

YHLUXUCPXSFYJZ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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